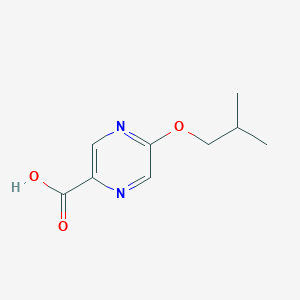5-Isobutoxypyrazine-2-carboxylic acid
CAS No.: 1286777-20-5
Cat. No.: VC3000646
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286777-20-5 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 5-(2-methylpropoxy)pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | QZUUVFOJQCUTSO-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=NC=C(N=C1)C(=O)O |
| Canonical SMILES | CC(C)COC1=NC=C(N=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 5-Isobutoxypyrazine-2-carboxylic acid based on computed and experimental data.
The moderate lipophilicity (XLogP3-AA = 1.3) suggests a balanced distribution between aqueous and organic phases, which can be advantageous for biological applications requiring membrane permeability. The presence of five hydrogen bond acceptors and one hydrogen bond donor enables the molecule to participate in multiple hydrogen bonding interactions, potentially enhancing its binding to biological targets. The topological polar surface area of 72.3 Ų indicates moderate polarity, which affects the compound's solubility, absorption, and distribution properties .
Spectroscopic Properties
Although specific spectroscopic data for 5-isobutoxypyrazine-2-carboxylic acid is limited in the available literature, characteristic spectral patterns can be inferred from related pyrazine derivatives. Pyrazine rings typically show characteristic signals in NMR spectroscopy, with aromatic protons displaying chemical shifts between δ 8.0-9.0 ppm in ¹H-NMR. The carboxylic acid proton commonly appears as a broad signal at δ 10-13 ppm, while the isobutoxy group would show distinctive patterns: a doublet for the methyl groups around δ 1.0 ppm, a multiplet for the methine proton around δ 2.0 ppm, and a doublet for the methylene protons adjacent to the oxygen atom at approximately δ 4.0 ppm.
Synthesis and Preparation Methods
Nucleophilic Aromatic Substitution
A viable synthetic route would involve nucleophilic aromatic substitution of a halogenated precursor such as 5-chloropyrazine-2-carboxylic acid or 5-bromopyrazine-2-carboxylic acid with isobutyl alcohol under basic conditions. This approach is analogous to synthetic routes used for similar pyrazine derivatives where halogens serve as good leaving groups for nucleophilic substitution, particularly when activated by the electron-withdrawing effect of the nitrogen atoms in the pyrazine ring .
Esterification and Hydrolysis Route
Another potential route involves the preparation of 5-isobutoxypyrazine-2-carboxylic acid ester followed by selective hydrolysis. Information from patent literature describing pyrazine-2-carboxylic acid ester production suggests that this approach could be adapted for the target compound . The synthesis would involve:
-
Reaction of appropriately substituted pyrazine precursors with isobutyl alcohol in the presence of an acid catalyst (such as sulfuric acid or ion-exchange resins)
-
Azeotropic dehydration to drive the reaction to completion
-
Hydrolysis of the ester to yield the desired carboxylic acid
Synthesis of Related Pyrazine Carboxylic Acids
The patent described in search result outlines a process for preparing 5-methyl pyrazine-2-carboxylic acid, which offers insights into potential synthetic approaches for 5-isobutoxypyrazine-2-carboxylic acid:
-
Cyclization: Using pyruvic aldehyde and o-phenylenediamine as basic raw materials to form the pyrazine ring through a ring-closure reaction in the presence of sodium pyrosulfite catalyst
-
Oxidation: Using inorganic oxidizers to introduce functional groups at specific positions
-
Acidification and decarboxylation: Controlled acid-mediated reactions to obtain the desired substitution pattern
-
Extraction and purification: Using butanone as a solvent for extraction followed by crystallization
An alternative approach described for 2-methylpyrazine-5-carboxylic acid involves:
-
Condensation of diaminomaleonitrile with acetone aldoxime in the presence of dilute inorganic acid
-
Hydrolysis followed by selective in-situ decarboxylation of the intermediate in aqueous acid
These methods could potentially be adapted for the synthesis of 5-isobutoxypyrazine-2-carboxylic acid by modifying the starting materials or introducing additional steps for the incorporation of the isobutoxy group.
Related Compounds and Comparative Analysis
Structural Analogs
Table 2 presents a comparison of 5-isobutoxypyrazine-2-carboxylic acid with structurally related compounds, highlighting the diversity of pyrazine carboxylic acid derivatives.
Structure-Activity Relationship Analysis
A comparative analysis of the structural features among pyrazine derivatives reveals several patterns that may influence their biological and chemical properties:
-
The isobutoxy group in 5-isobutoxypyrazine-2-carboxylic acid introduces a flexible, moderately lipophilic substituent that differs significantly from the more rigid tert-butyl group in 5-(tert-butyl)pyrazine-2-carboxylic acid or the directly attached isobutyl group in 5-isobutylpyrazine-2-carboxylic acid .
-
The presence of the oxygen atom in the isobutoxy group provides an additional hydrogen bond acceptor site compared to alkyl-substituted analogs, potentially enhancing interactions with biological targets .
-
The moderate size and flexibility of the isobutoxy group may offer a balance between the smaller methyl substituent in 5-methylpyrazine-2-carboxylic acid and the larger, more rigid benzoyl group in 5-benzoyl-pyrazine-2-carboxylic acid, potentially optimizing binding to specific protein pockets .
-
Compared to halogenated derivatives like 5-bromopyrazine-2-carboxylic acid or 5-chloro-pyrazine-2-carboxylic acid, the isobutoxy substituent imparts greater lipophilicity without the potential toxicity concerns associated with halogen substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume